molecular formula C67H122N12O13 B606818 Rencofilstat CAS No. 1383420-08-3

Rencofilstat

Cat. No.: B606818
CAS No.: 1383420-08-3
M. Wt: 1303.8 g/mol
InChI Key: KBARHGHBFILILC-NGIJKBHDSA-N
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Description

Rencofilstat, also known as CRV431, is a liver-targeting pleiotropic drug candidate developed by Hepion Pharmaceuticals. It is primarily aimed at treating nonalcoholic steatohepatitis (NASH) and viral hepatitis-induced liver disease. This compound is a novel molecule derived from a pharmacological class of therapeutic drugs that have been used clinically for over 35 years. It has demonstrated an excellent safety profile in both animal and clinical studies .

Preparation Methods

Rencofilstat is synthesized through a series of chemical reactions involving cyclophilin inhibitors. The synthetic route involves the chemical modification of cyclosporine A, a well-known immunosuppressant. The industrial production methods for this compound involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Rencofilstat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Rencofilstat has a wide range of scientific research applications, including:

Mechanism of Action

Rencofilstat specifically binds to cyclophilin isomerase enzymes and inhibits their function with high potency. Cyclophilins play prominent roles in disease processes such as cell death, fibrosis, and cancer cell growth. By blocking the participation of cyclophilins in these processes, this compound displays a variety of therapeutic activities, including antiviral, anti-inflammatory, anti-fibrotic, and anti-cancer effects. The compound accumulates in the liver at concentrations five times higher than in the blood, enhancing its efficacy in treating liver diseases .

Comparison with Similar Compounds

Rencofilstat is unique in its ability to target multiple cyclophilin isoforms and participate in various biological processes. Similar compounds include:

    Cyclosporine A: An immunosuppressant used in organ transplantation.

    Alisporivir: A non-immunosuppressive cyclophilin inhibitor used in the treatment of hepatitis C.

    Debio 025: Another cyclophilin inhibitor with antiviral properties.

This compound stands out due to its pleiotropic actions and high potency in inhibiting cyclophilin function, making it a versatile therapeutic drug for liver diseases .

Properties

CAS No.

1383420-08-3

Molecular Formula

C67H122N12O13

Molecular Weight

1303.8 g/mol

IUPAC Name

N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide

InChI

InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1

InChI Key

KBARHGHBFILILC-NGIJKBHDSA-N

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRV431;  CRV-431;  CRV 431

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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